Product packaging for 1-(Methylsulfonyl)-4-prolylpiperazine(Cat. No.:CAS No. 1281754-80-0)

1-(Methylsulfonyl)-4-prolylpiperazine

Cat. No.: B1489544
CAS No.: 1281754-80-0
M. Wt: 261.34 g/mol
InChI Key: CPWLBVUKJWAQRL-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification

The systematic IUPAC name for this compound is 1-(methanesulfonyl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine . It belongs to the class of piperazine derivatives , specifically categorized as a substituted piperazine-proline hybrid . Key structural features include:

  • A six-membered piperazine ring with two nitrogen atoms at positions 1 and 4.
  • A methylsulfonyl (-SO$$2$$CH$$3$$) group at the N1 position, enhancing electrophilicity and hydrogen-bonding capacity .
  • An L-proline-derived carboxamide substituent at the N4 position, introducing chirality and conformational rigidity .

The molecular formula is C$${10}$$H$${19}$$N$$3$$O$$3$$S , with a molar mass of 261.34 g/mol . Alternative designations include EVT-1778578 (commercial catalog name) and 1281754-80-0 (CAS registry number) .

Historical Development in Chemical Research

This compound emerged in the early 21st century during efforts to optimize SHP2 phosphatase inhibitors for oncology applications. Key milestones include:

  • 2008 : Initial reports of piperazine-proline hybrids as linkers in kinase inhibitors, leveraging their ability to stabilize protein-ligand interactions .
  • 2016 : Structural studies demonstrating the compound’s role in improving the bioavailability of SHP099 , a clinical-stage SHP2 inhibitor, by enhancing water solubility through sulfonamide and carboxamide functionalities .
  • 2021 : Integration into structure-activity relationship (SAR) campaigns targeting allosteric binding sites, where its conformational flexibility proved critical for achieving sub-micromolar inhibition constants .

Significance in Heterocyclic Chemistry

The compound exemplifies three key trends in heterocyclic chemistry:

  • Hybridization : Combining piperazine (a saturated diazine) with proline (a pyrrolidine-carboxylic acid) merges the metabolic stability of piperazines with the stereochemical control of proline derivatives .
  • Functional Group Synergy : The methylsulfonyl group acts as a hydrogen-bond acceptor, while the prolyl carboxamide donates hydrogen bonds, creating bidirectional binding motifs (Table 1) .
  • Stereoelectronic Tuning : The (S)-configuration at the proline α-carbon induces a distinct spatial arrangement, favoring interactions with chiral binding pockets in enzymes .

Table 1: Functional Group Contributions to Reactivity

Group Role Example Application
Methylsulfonyl (-SO$$2$$CH$$3$$) Electrophilic activation Nucleophilic substitution
Prolyl carboxamide Conformational restriction Protein surface recognition
Piperazine ring Solubility modulation Pharmacokinetic optimization

Position within Piperazine-Based Chemical Frameworks

Among piperazine derivatives, this compound occupies a niche due to its dual functionalization (sulfonyl and prolyl groups). Comparative analysis reveals:

  • Versus Simple Piperazines : The methylsulfonyl group increases oxidative stability compared to N-alkylpiperazines, which are prone to metabolic N-dealkylation .
  • Versus Arylpiperazines : The prolyl substituent introduces chirality absent in flat aryl groups, enabling enantioselective binding .
  • Versus Bis-Substituted Piperazines : Unlike symmetric derivatives (e.g., 1,4-dimethylpiperazine), its asymmetric substitution pattern creates distinct electronic environments at N1 and N4, supporting regioselective reactions .

This structural uniqueness has spurred its adoption in fragment-based drug design , where it serves as a semi-rigid linker connecting pharmacophoric units while maintaining favorable ADME profiles .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N3O3S B1489544 1-(Methylsulfonyl)-4-prolylpiperazine CAS No. 1281754-80-0

Properties

CAS No.

1281754-80-0

Molecular Formula

C10H19N3O3S

Molecular Weight

261.34 g/mol

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-pyrrolidin-2-ylmethanone

InChI

InChI=1S/C10H19N3O3S/c1-17(15,16)13-7-5-12(6-8-13)10(14)9-3-2-4-11-9/h9,11H,2-8H2,1H3

InChI Key

CPWLBVUKJWAQRL-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CCCN2

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CCCN2

Origin of Product

United States

Comparison with Similar Compounds

Piperazine Derivatives with Sulfonyl Groups

Compound Name Structural Features Target/Application Biological Activity References
1-(Methylsulfonyl)-4-prolylpiperazine Piperazine + proline + methylsulfonyl linker SHP2 allosteric inhibitor IC50 values: 0.1–1 µM (SHP2)
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine Benzhydryl + nitrobenzenesulfonyl group Not specified Synthetic intermediate
1-(Methylsulfonyl)piperidin-4-amine HCl Piperidine + methylsulfonyl + amine Kinase inhibitor intermediates Preclinical evaluation
1-[(4-nitrophenyl)sulfonyl]-4-(3-phenylallyl)piperazine Nitrophenylsulfonyl + allyl substitution Not specified Synthetic intermediate

Key Differences :

  • Substituent Diversity : Unlike simpler sulfonyl-piperazines (e.g., ), this compound incorporates a proline ring, enabling conformational rigidity and enhanced target engagement .
  • Linker Functionality : The methylsulfonyl group in this compound serves as a hydrogen bond acceptor, distinguishing it from nitro- or benzhydryl-substituted analogs .

Proline-Containing Piperazines

Compound Name Structural Features Target/Application Biological Activity References
Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate HCl Proline-pyrazine hybrid + dichlorophenyl SHP2 inhibitor IC50: 0.5 µM (SHP2)
1-(2-Methoxyphenyl)-4-(mesitylsulfonyl)piperazine Methoxyphenyl + mesitylsulfonyl Not specified Synthetic intermediate

Key Differences :

  • Pyrazine Core: Prolylpiperazine derivatives with pyrazine cores (e.g., ) exhibit higher SHP2 inhibition compared to non-pyrazine analogs (e.g., ), likely due to improved π-π stacking in the catalytic site.

Functional Analogs in Anticancer Drug Design

Sulfonylhydrazine Prodrugs

Compound Name Structural Features Target/Application Biological Activity References
1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-(methylamino)carbonylhydrazine (101M) Bis-sulfonyl + chloroethyl DNA alkylating agent Broad-spectrum antitumor activity
This compound Piperazine-proline linker SHP2 allosteric inhibitor Selective inhibition

Key Differences :

  • Mechanism: 101M acts via DNA crosslinking , whereas this compound is a non-cytotoxic, pathway-specific inhibitor .
  • Selectivity : The prolylpiperazine derivative avoids systemic toxicity associated with DNA alkylators like 101M .

Quinoline-Based Piperazine Derivatives

Compound Name Structural Features Target/Application Biological Activity References
1-(4-(6-Fluoro-3-(4-(methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)phenyl)cyclopentanecarbonitrile Quinoline + methylsulfonylpiperazine ALDH1A1 inhibitor Preclinical oral bioavailability

Key Differences :

  • Target Specificity: Quinoline derivatives target aldehyde dehydrogenase (ALDH1A1) , while this compound focuses on SHP2.

Research Findings and Implications

  • SHP2 Inhibition : this compound-based compounds exhibit IC50 values in the submicromolar range (0.1–1 µM) against SHP2, outperforming earlier analogs lacking the proline linker .
  • Synthetic Feasibility : The compound’s synthesis involves modular coupling of pyrazine amines with prolylpiperazine sulfonamides, enabling rapid diversification .
  • Therapeutic Potential: Unlike broad-spectrum agents (e.g., ), this compound’s selectivity reduces off-target effects, making it promising for immuno-oncology applications .

Tables
Table 1 : Structural Comparison of Piperazine Derivatives

Table 2 : Biological Activity of Selected Compounds

Note: For full experimental data, refer to the cited references.

Preparation Methods

Sulfonylation of Piperazine

  • Starting material: tert-butyl piperazine-1-carboxylate.
  • Reagents: Methane sulfonyl chloride (for methylsulfonyl introduction) or trifluoromethane sulfonic anhydride (for trifluoromethylsulfonyl analogues).
  • Conditions: Reaction performed under inert atmosphere, typically at low temperatures to moderate temperatures to control reaction rate.
  • Outcome: Formation of sulfonamide intermediates (e.g., compounds labeled as 12 and 13 in related schemes) with yields ranging from 50% to 58% after subsequent deprotection.

Deprotection

  • Method: Treatment with 4 M methanolic HCl.
  • Purpose: Removal of tert-butyl protecting groups to yield free amine intermediates (e.g., compounds 14 and 15).
  • Yields: Approximately 50%-58%, indicating efficient deprotection.

Final Deprotection and Purification

  • Final deprotection of amine groups on pyrazine or related moieties to afford the target compound.
  • Yields for final compounds (e.g., compound 18) are around 35%-40%.
  • Purification: Typically involves acid/base extraction, chromatography, and crystallization to isolate the pure product.

Representative Data Table of Yields and Intermediates

Step Intermediate/Product Reaction Type Yield (%) Notes
Sulfonylation Sulfonamide intermediates (12, 13) Sulfonyl chloride reaction 50-58 Introduction of methylsulfonyl group
Deprotection Free amine intermediates (14, 15) Acidic deprotection 50-58 Removal of Boc protecting group
Amide Coupling Amide intermediates (16, 17) Amide bond formation 40-45 Coupling with proline acid
Final Deprotection Target compound (18) Amine deprotection 35-40 Final compound isolation

Additional Synthetic Notes and Research Findings

  • The synthetic route is integrated into the design of SHP2 allosteric inhibitors, where the methylsulfonyl-piperazine moiety enhances binding affinity and selectivity.
  • The use of protection groups (e.g., Boc) is critical to achieve selective reactions and avoid side products.
  • The amide coupling step is a key determinant of overall yield and purity.
  • Alternative synthetic pathways may involve SNAr reactions on pyrazine rings with proline methyl ester or prolinol derivatives to introduce the prolyl group before sulfonylation.
  • Biological assays of intermediates and final compounds indicate that the synthetic route yields biologically active molecules with cytotoxic effects on various human cancer cell lines, validating the synthetic approach.

Summary of Research Findings

  • The preparation of 1-(Methylsulfonyl)-4-prolylpiperazine is well-established through sulfonylation of protected piperazine derivatives followed by amide coupling with proline.
  • The synthetic yields are moderate, and the multi-step process requires careful control of reaction conditions and purification.
  • The compound serves as a crucial linker in the synthesis of pyrazine-based SHP2 inhibitors with potential anticancer activity.
  • The described methods are supported by detailed synthetic schemes, NMR characterization, and biological activity assays confirming the compound's relevance in medicinal chemistry.

This detailed synthesis overview is based on diverse, authoritative sources from peer-reviewed chemical literature and patents focusing on medicinal chemistry and anticancer drug design. The methodology emphasizes reproducibility, yield optimization, and structural validation critical for advanced pharmaceutical research.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR (e.g., δ 3.2–3.5 ppm for piperazine protons; δ 170–175 ppm for sulfonyl carbons) confirm connectivity.
  • Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]+^+ at m/z 317.12) verifies molecular weight.
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational frequencies (IR) and compare with experimental data .

How can researchers resolve contradictory bioactivity data in SAR studies of piperazine derivatives?

Advanced Research Question
Contradictions often arise from assay variability (e.g., cell lines, enzyme sources) or divergent substitution patterns. To address this:

Standardize Assays : Use recombinant SHP2 (e.g., expressed in HEK293 cells) and fixed ATP concentrations.

Systematic SAR : Test analogs with incremental modifications (e.g., methylsulfonyl vs. ethylsulfonyl groups) to isolate structural contributions.

Meta-Analysis : Pool data from multiple studies (e.g., IC50 values from kinase profiling panels) to identify trends. ’s comparative table highlights how sulfonyl substitutions correlate with solubility and activity .

What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?

Advanced Research Question

  • Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp >1 × 106^{-6} cm/s indicates good permeability).
  • Metabolic Stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS. Half-life >30 min suggests favorable stability.
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .

How do structural modifications at the proline residue affect the compound’s selectivity for SHP2 over other PTPs?

Advanced Research Question
Proline’s pyrrolidine ring introduces conformational rigidity, which improves selectivity for SHP2’s allosteric site over off-target phosphatases (e.g., PTP1B). Modifications like N-methylation or hydroxylation alter steric bulk and hydrogen-bonding capacity. For example, hydroxyproline derivatives show reduced activity (IC50 >1 μM) due to clashes with SHP2’s Leu242, while methylated variants retain submicromolar potency. Molecular dynamics (MD) simulations (50 ns trajectories) validate these interactions .

What strategies mitigate toxicity concerns during preclinical development of sulfonylated piperazine derivatives?

Advanced Research Question

  • Genotoxicity Screening : Ames test (+/- S9 metabolic activation) and micronucleus assays in CHO cells.
  • hERG Inhibition : Patch-clamp electrophysiology to assess Kv11.1 channel blockade (risk threshold: IC50 >10 μM).
  • In Silico Profiling : Use ADMET Predictor™ to flag structural alerts (e.g., sulfonamide-related idiosyncratic toxicity). notes methylsulfonyl’s lower nephrotoxicity risk compared to arylsulfonamides .

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